molecular formula C23H25ClN2O3 B563397 2-Hydroxymethyl Loratadine CAS No. 609806-39-5

2-Hydroxymethyl Loratadine

Cat. No. B563397
CAS RN: 609806-39-5
M. Wt: 412.914
InChI Key: XTEULJRKHVVHLA-UHFFFAOYSA-N
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Description

2-Hydroxymethyl Loratadine is a derivative of Loratadine . It is an impurity found in Loratadine syrup formulations . It belongs to the Loratadine API family . Its molecular formula is C23H25ClN2O3 and it has a molecular weight of 412.91 .


Synthesis Analysis

The synthesis of 2-Hydroxymethyl Loratadine involves the substitution of the pyridine moiety of Loratadine . The process includes the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles, in which the 2-isomer predominates .


Molecular Structure Analysis

The molecular structure of 2-Hydroxymethyl Loratadine is characterized by its molecular formula C23H25ClN2O3 . It has a monoisotopic mass of 412.155365 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Hydroxymethyl Loratadine include the conversion of Loratadine into the N-oxide and then into the N-methoxypyridinium salt. The attack of cyanide ion produces a mixture of the corresponding nitriles .


Physical And Chemical Properties Analysis

2-Hydroxymethyl Loratadine has a molecular weight of 412.91 . Its molecular formula is C23H25ClN2O3 .

Scientific Research Applications

Enhanced Solubility and Dissolution Rate

2-Hydroxymethyl Loratadine: has been studied for its potential to increase solubility and dissolution rates in pharmaceutical formulations. By creating cocrystals with oxalic acid, researchers have improved the intrinsic dissolution rate (IDR) of Loratadine, which is beneficial for oral dosage forms .

Allergic Reaction Management

As a derivative of Loratadine, a well-known antihistamine, 2-Hydroxymethyl Loratadine can be used in managing allergic reactions. It targets the H1 histamine receptor, which is involved in allergy symptoms such as sneezing, itching, and hives .

Pharmaceutical Cocrystallization

The compound has applications in cocrystallization, a technique used to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This includes improving solid-state stability, solubility, and mechanical properties .

Anti-Allergic Drug Synthesis

2-Hydroxymethyl Loratadine can be synthesized as part of the development of new anti-allergic drugs. Its semi-rigid conformation contributes to a strong therapeutic effect with fewer side effects compared to first-generation antihistamines .

Drug Bioavailability Improvement

Improving drug bioavailability is a significant challenge in pharmaceutical sciences. 2-Hydroxymethyl Loratadine’s enhanced solubility can lead to better bioavailability, ensuring more efficient absorption into the systemic circulation .

Advanced Drug Delivery Systems

The compound’s improved solubility and stability characteristics make it suitable for incorporation into advanced drug delivery systems. These systems aim to optimize the delivery and efficacy of drugs, potentially reducing dosage frequency and side effects .

Mechanism of Action

Target of Action

2-Hydroxymethyl Loratadine, like Loratadine, is a second-generation antihistamine . Its primary targets are peripheral H1 receptors . These receptors play a crucial role in allergic reactions, and blocking them can help manage symptoms of allergic rhinitis .

Mode of Action

2-Hydroxymethyl Loratadine competes with free histamine for binding sites on H1 receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating allergy symptoms . , which results in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function.

Biochemical Pathways

Loratadine is extensively metabolized to desloratadine by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo . The hydroxylated metabolites of Loratadine, including 2-Hydroxymethyl Loratadine, are also active because of their ability to inhibit binding of pyrilamine to brain H1 receptors . They also have a tendency for distributing to specific immune-regulatory tissues .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours, while its main metabolite achieves peak plasma concentration in 3-4 hours . The body’s exposure to active metabolites, such as 2-Hydroxymethyl Loratadine, is much higher than to the prodrug with Loratadine .

Result of Action

The binding of 2-Hydroxymethyl Loratadine to H1 receptors blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine, such as nasal congestion and watery eyes .

Action Environment

The formation of 2-Hydroxymethyl Loratadine has been described to result from a redox process of the drug with other formulation components . Accelerated degradation experiments showed the formation of this compound in the syrup, dependent on the presence of air, and eventually related to the in situ generation of formaldehyde . This suggests that environmental factors such as oxygen levels and the presence of other compounds in the formulation can influence the action, efficacy, and stability of 2-Hydroxymethyl Loratadine.

Safety and Hazards

Loratadine, the parent compound of 2-Hydroxymethyl Loratadine, is suspected of causing cancer and genetic defects. It may cause respiratory irritation, serious eye irritation, and allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2-Hydroxymethyl Loratadine are not available, research on H1 antihistamines like Loratadine continues. Future developments may include the creation of clinically advantageous H1 antihistamines developed with the aid of molecular techniques .

properties

IUPAC Name

ethyl 4-[13-chloro-5-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEULJRKHVVHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652608
Record name Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxymethyl Loratadine

CAS RN

609806-39-5
Record name 2-Hydroxymethyl loratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-[8-chloro-2-(hydroxymethyl)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYMETHYL LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4DXF8D32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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